molecular formula C13H10F3NO3 B3145957 Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 586336-85-8

Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No.: B3145957
CAS No.: 586336-85-8
M. Wt: 285.22 g/mol
InChI Key: GNGVKAZEVVVKKJ-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a versatile 3-formyl group on an indole-2-carboxylate scaffold, a structure recognized for its potential in developing HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . Research indicates that the indole-2-carboxylic acid core can chelate the two Mg²⁺ ions within the active site of HIV-1 integrase, a mechanism critical for inhibiting the viral replication cycle . The presence of both the formyl group at the C3 position and the trifluoromethyl group at the C4 position makes this molecule a promising precursor for further structural optimization. Scientists can utilize the reactive aldehyde to introduce various hydrophobic pharmacophores aimed at targeting a hydrophobic cavity near the enzyme's active site, a strategy employed to enhance potency and overcome drug resistance . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)11-7(6-18)10-8(13(14,15)16)4-3-5-9(10)17-11/h3-6,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGVKAZEVVVKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2N1)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the formyl and trifluoromethyl groups. The ethyl ester group is usually introduced in the final steps of the synthesis. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate is a complex organic compound from the indole family, characterized by trifluoromethyl and formyl groups at specific positions on the indole ring. It has a molecular weight of approximately 295.22 g/mol. Due to its structural features and biological activity, this compound has applications in pharmaceutical development and scientific research.

Structural Comparison with Other Indole Derivatives

This compound stands out due to its specific combination of functional groups and potential biological applications, particularly in antiviral research. Its unique trifluoromethyl substitution offers distinct electronic properties that may enhance its pharmacological profile compared to other indole derivatives.

Compound NameKey FeaturesUnique Aspects
Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylateSimilar structure but different substitution patternPotentially different biological activity profiles
Indole-2-carboxylic acid derivativesGeneral class of compoundsVaried biological activities depending on substitutions
TrifluoroacetophenoneContains trifluoro groups but lacks indole structureFocused on different applications in material science
Indole derivatives with halogen substituentsHalogenated variantsOften exhibit enhanced reactivity or selectivity

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogous indole derivatives:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Features
Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate 110768-19-9 -CHO (3), -CF₃ (4), -COOEt (2) C₁₃H₁₀F₃NO₃ 285.22 Electrophilic formyl, lipophilic -CF₃
Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate 1098340-27-2 -COOMe (2), -CF₃ (4) C₁₁H₈F₃NO₂ 259.19 Lacks formyl; methyl ester
Ethyl 4-fluoro-1H-indole-2-carboxylate 348-32-3 -F (4), -COOEt (2) C₁₁H₁₀FNO₂ 207.20 Smaller halogen (-F); lower molecular weight
Ethyl 5-methylindole-2-carboxylate 16382-15-3 -CH₃ (5), -COOEt (2) C₁₂H₁₃NO₂ 203.24 Electron-donating methyl; no -CF₃
Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate 415918-12-6 -CF₃ (6), -COOMe (3) C₁₁H₈F₃NO₂ 259.19 -CF₃ at position 6; ester at position 3

Key Observations :

  • Electronic Effects : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, reducing electron density at positions 4 and 5 of the indole ring. This contrasts with methyl or fluoro substituents, which have milder electronic impacts .
  • Reactivity : The formyl group at position 3 in the target compound enables condensation reactions (e.g., with amines or thiols) to form Schiff bases or heterocyclic derivatives, a feature absent in compounds like Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate .
Physicochemical Properties
Property This compound Ethyl 4-fluoro-1H-indole-2-carboxylate Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
LogP (Predicted) ~2.8 ~1.9 ~2.5
Solubility Low in water; soluble in DMSO, DMF Moderate in polar solvents Similar to target compound
Hydrogen Bonding Capacity 2 acceptors (formyl, ester) 1 acceptor (ester) 1 acceptor (ester)

Analysis :

  • The target compound’s higher LogP (2.8 vs. 1.9 for the fluoro analog) reflects enhanced lipophilicity due to -CF₃, favoring membrane permeability in biological systems .

Biological Activity

Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the indole family and features a trifluoromethyl group and a formyl group at specific positions on the indole ring. The molecular formula is C12H10F3N1O3, with a molecular weight of approximately 295.22 g/mol. The structure enhances its solubility and reactivity, making it a valuable building block in organic synthesis.

The synthesis typically involves multi-step organic reactions, including the introduction of the trifluoromethyl group and the formation of the indole framework. Various methods have been reported for its synthesis, often utilizing reagents that facilitate the formation of the desired functional groups.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. The trifluoromethyl group enhances lipophilicity, allowing for better cell membrane penetration. These interactions can modulate various biochemical pathways, leading to observed therapeutic effects.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown promising results in inhibiting HIV integrase, a critical enzyme for viral replication. Compounds with similar structures have demonstrated significant inhibitory effects against HIV integrase, suggesting that this compound may exhibit comparable properties .

Table 1: Comparison of Integrase Inhibition Activities

Compound NameIC50 (μM)Mechanism of Action
This compoundTBDInhibits strand transfer activity
Indole-2-carboxylic acid derivative0.13Binds to Mg²⁺ ions in integrase active site
Curcumin analoguesVariesMicrotubule destabilization

Anticancer Activity

In addition to antiviral properties, this compound has been investigated for its anticancer activities. Preliminary evaluations suggest that it may induce apoptosis in cancer cells by enhancing caspase-3 activity and altering cell cycle dynamics. For example, studies on breast cancer cell lines (MDA-MB-231) have shown morphological changes and increased apoptosis markers upon treatment with similar indole derivatives .

Case Study: Apoptosis Induction in MDA-MB-231 Cells

In vitro studies indicated that treatment with this compound resulted in:

  • Increased caspase-3 activity : Enhanced by 1.33–1.57 times at concentrations of 10 μM.
  • Morphological changes : Indicating potential apoptotic processes.

Research Findings

Numerous studies have explored the biological activities associated with this compound:

  • Antiviral Activity : Computational docking studies suggest strong binding affinities with viral proteins, particularly HIV integrase, indicating potential as an antiviral drug lead .
  • Anticancer Activity : Indole derivatives have been shown to inhibit growth across various cancer types, including lung and breast cancers .
  • Mechanistic Insights : Structural modifications at different positions on the indole core have been linked to enhanced biological activity through improved interactions with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate
Reactant of Route 2
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Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate

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